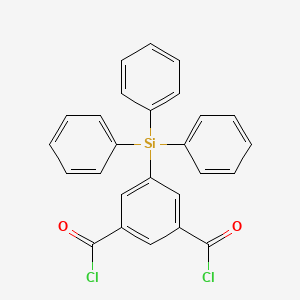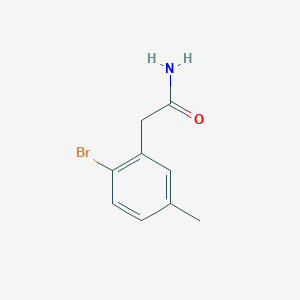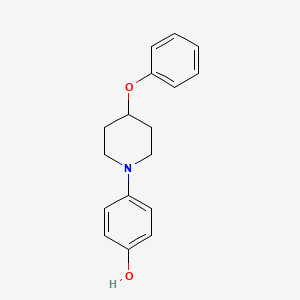
5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride is a chemical compound that features a benzene ring substituted with a triphenylsilyl group and two carbonyl chloride groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride typically involves the reaction of 5-(Triphenylsilyl)benzene-1,3-dicarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-(Triphenylsilyl)benzene-1,3-dicarboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride or oxalyl chloride dropwise to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Remove the solvent and excess reagents under reduced pressure to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form 5-(Triphenylsilyl)benzene-1,3-dicarboxylic acid.
Reduction: Reduction of the carbonyl chloride groups can yield the corresponding alcohols or aldehydes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acids: Formed by hydrolysis.
科学的研究の応用
5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the preparation of functionalized materials with specific properties.
Pharmaceuticals: Investigated for potential use in drug development due to its ability to form various derivatives.
Catalysis: Used as a precursor for catalysts in various chemical reactions.
作用機序
The mechanism of action of 5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride involves the reactivity of its carbonyl chloride groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The triphenylsilyl group provides steric hindrance and electronic effects that influence the reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
1,3-Benzenedicarbonyl dichloride: Lacks the triphenylsilyl group and has different reactivity and applications.
5-(Trimethylsilyl)benzene-1,3-dicarbonyl dichloride: Contains a trimethylsilyl group instead of a triphenylsilyl group, leading to different steric and electronic properties.
5-(Triphenylsilyl)benzene-1,3-dicarboxylic acid: The precursor to the dichloride compound, with different reactivity due to the presence of carboxylic acid groups instead of carbonyl chloride groups.
Uniqueness
The presence of the triphenylsilyl group in 5-(Triphenylsilyl)benzene-1,3-dicarbonyl dichloride imparts unique steric and electronic properties that differentiate it from other similar compounds. This makes it a valuable compound for specific applications in organic synthesis and material science.
特性
CAS番号 |
143020-71-7 |
|---|---|
分子式 |
C26H18Cl2O2Si |
分子量 |
461.4 g/mol |
IUPAC名 |
5-triphenylsilylbenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C26H18Cl2O2Si/c27-25(29)19-16-20(26(28)30)18-24(17-19)31(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H |
InChIキー |
XIAOYLVERFSELT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)C(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)
![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)


![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)




![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)


